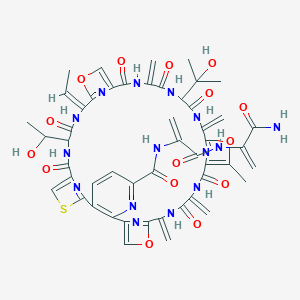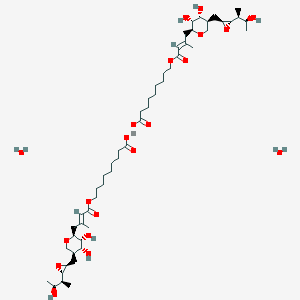
4-Aminoimidazol
Descripción general
Descripción
4-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
4-Aminoimidazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Aminoimidazole, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .
Mode of Action
4-Aminoimidazole acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By activating AMPK, 4-Aminoimidazole can influence various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis .
Biochemical Pathways
4-Aminoimidazole is an intermediate in the generation of inosine monophosphate . It is synthesized in both the purine metabolism and histidine biosynthesis pathways, but is only used in purine biosynthesis . The imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes .
Pharmacokinetics
A study on a related compound, dacarbazine, and its metabolite 5-aminoimidazole-4-carboxamide (aic), showed that these compounds were measurable immediately after the start of infusion and reached maximum plasma concentration shortly after the end of infusion . The study also found that co-administration of another drug with dacarbazine inhibited the metabolism of dacarbazine, reducing the exposure of AIC .
Result of Action
The activation of AMPK by 4-Aminoimidazole has several cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which has led to its investigation as a potential treatment for diabetes . In addition, 4-Aminoimidazole has demonstrated strong antifungal activity against certain strains of Candida .
Action Environment
The action of 4-Aminoimidazole can be influenced by environmental factors. For example, the antifungal activity of 4-Aminoimidazole derivatives was evaluated under different environmental conditions, and the results showed that the antifungal effect of the compounds tested was influenced by oxidative stress .
Análisis Bioquímico
Biochemical Properties
4-Aminoimidazole is a key component in several types of biomolecules. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . It interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .
Cellular Effects
4-Aminoimidazole has been shown to have significant effects on various types of cells and cellular processes. For instance, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAr), a pharmacological modulator of AMPK activity, has been used to treat and protect against cardiac ischemic injury . It has also been shown to have potential as a treatment for diabetes by increasing the metabolic activity of tissues .
Molecular Mechanism
The molecular mechanism of 4-Aminoimidazole involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . This is achieved through its role as an analog of adenosine monophosphate (AMP), which allows it to mimic the activation of AMPK .
Temporal Effects in Laboratory Settings
The effects of 4-Aminoimidazole can change over time in laboratory settings. For instance, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the bonds constructed during the formation of the imidazole .
Dosage Effects in Animal Models
In animal models, the effects of 4-Aminoimidazole can vary with different dosages. For example, AICAR has been shown to suppress endogenous glucose production and lipolysis in an insulin-resistant rat model .
Metabolic Pathways
4-Aminoimidazole is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and is also involved in the de novo synthesis of purines . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
4-Aminoimidazole is transported and distributed within cells and tissues. For instance, AICAR, an analog of 4-Aminoimidazole, enters cells via purine nucleoside transporters .
Subcellular Localization
The subcellular localization of 4-Aminoimidazole is associated with both mitochondria and plastids in cowpea nodules, suggesting a potential link between purine metabolism and mitochondrial function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .
Industrial Production Methods: Industrial production of 4-Aminoimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert 4-Aminoimidazole into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
4-Aminoimidazole can be compared with other similar compounds, such as:
2-Aminoimidazole: This compound also features an amino group but at the second position of the imidazole ring. It exhibits different reactivity and applications compared to 4-Aminoimidazole.
5-Aminoimidazole-4-carboxamide: This derivative is known for its role in stimulating AMP-dependent protein kinase activity and has potential therapeutic applications in treating cardiac ischemic injury and diabetes
The uniqueness of 4-Aminoimidazole lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1H-imidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZMXADUXZADTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197702 | |
| Record name | 4-Aminoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminoimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4919-03-3 | |
| Record name | 1H-Imidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Aminoimidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)







